An In-depth Technical Guide to the Synthesis of 1-Ethynylcyclohexene from Cyclohexanone
An In-depth Technical Guide to the Synthesis of 1-Ethynylcyclohexene from Cyclohexanone
This technical guide provides a comprehensive overview of the synthesis of 1-ethynylcyclohexene, a versatile cyclic alkyne, commencing from cyclohexanone (B45756). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. 1-Ethynylcyclohexene serves as a crucial building block in organic synthesis, lending itself to a variety of chemical modifications for constructing complex molecular frameworks.[1][2] Its utility is particularly notable in the formation of carbon-carbon bonds through reactions like Sonogashira coupling and azide-alkyne cycloadditions.[1]
The primary synthetic route detailed herein involves a two-step process: the initial ethynylation of cyclohexanone to produce the intermediate, 1-ethynylcyclohexanol, followed by the dehydration of this alcohol to yield the final product, 1-ethynylcyclohexene.[1]
Reaction Pathway
The overall transformation from cyclohexanone to 1-ethynylcyclohexene is depicted in the following reaction scheme.
Caption: Overall two-step synthesis pathway from cyclohexanone to 1-ethynylcyclohexene.
Step 1: Synthesis of 1-Ethynylcyclohexanol
The initial and critical step in the synthesis is the ethynylation of cyclohexanone. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of cyclohexanone, forming 1-ethynylcyclohexanol.[3][4] Several methodologies have been developed for this transformation, with the choice of reagent and conditions influencing the reaction's efficiency and safety profile.
Experimental Protocols for Ethynylation
Two primary methods for the synthesis of 1-ethynylcyclohexanol are presented below:
Method A: Using Trimethylsilylacetylene (B32187) (TMSA)
This method is adapted from established procedures for the synthesis of similar propargyl alcohols and offers a safer alternative to using gaseous acetylene (B1199291).[1]
Experimental Workflow (Method A)
Caption: Step-by-step workflow for the synthesis of 1-ethynylcyclohexanol using TMSA.
Detailed Protocol (Method A): [1]
-
In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve trimethylsilylacetylene (TMSA) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) in hexanes dropwise to the solution and stir for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of cyclohexanone in anhydrous THF.
-
Add the cyclohexanone solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude trimethylsilyl-protected intermediate.
-
Dissolve the crude product in THF and add a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 1-ethynylcyclohexanol by vacuum distillation.
Method B: Using Sodium Acetylide in Liquid Ammonia (B1221849)
This is a more traditional method for the ethynylation of ketones.[3][5]
Detailed Protocol (Method B): [3]
-
In a three-necked flask equipped with a dry ice condenser and a gas inlet tube, condense liquid ammonia.
-
Add a catalytic amount of ferric nitrate (B79036) and then slowly add small pieces of sodium metal until a persistent blue color is observed.
-
Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Add a solution of cyclohexanone in an appropriate solvent (e.g., diethyl ether or THF) dropwise to the sodium acetylide suspension.
-
After the addition is complete, stir the reaction mixture for several hours.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water to the residue and extract the product with diethyl ether.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield crude 1-ethynylcyclohexanol.
-
Purify the product by vacuum distillation or recrystallization.
| Parameter | Method A (TMSA) | Method B (Sodium Acetylide) |
| Acetylene Source | Trimethylsilylacetylene | Acetylene Gas |
| Base | n-Butyllithium | Sodium in liquid ammonia |
| Solvent | Anhydrous THF | Liquid Ammonia, Diethyl Ether/THF |
| Temperature | -78 °C to Room Temperature | -78 °C (boiling point of ammonia) |
| Work-up | Aqueous NH₄Cl, TBAF deprotection | Aqueous NH₄Cl |
| Safety Considerations | n-BuLi is pyrophoric. | Requires handling of liquid ammonia and acetylene gas. |
Step 2: Dehydration of 1-Ethynylcyclohexanol
The second step of the synthesis is the dehydration of 1-ethynylcyclohexanol to form the target compound, 1-ethynylcyclohexene. This elimination reaction is typically acid-catalyzed or promoted by a dehydrating agent.
Experimental Protocol for Dehydration
A common and effective method for this dehydration utilizes phosphorus oxychloride (POCl₃) in the presence of pyridine.[1]
Experimental Workflow (Dehydration)
Caption: Step-by-step workflow for the dehydration of 1-ethynylcyclohexanol.
Detailed Protocol: [1]
-
In a round-bottom flask, dissolve 1-ethynylcyclohexanol in a mixture of anhydrous diethyl ether and pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
-
Carefully quench the reaction by pouring it over ice-water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude 1-ethynylcyclohexene by vacuum distillation.
| Reagent | Function | Quantity (Molar Ratio) |
| 1-Ethynylcyclohexanol | Starting Material | 1 equivalent |
| Phosphorus Oxychloride | Dehydrating Agent | ~1.1 equivalents |
| Pyridine | Base and Solvent | In excess |
| Diethyl Ether | Solvent | Sufficient to dissolve starting material |
Physicochemical and Spectroscopic Data of 1-Ethynylcyclohexene
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀ | [1][2] |
| Molecular Weight | 106.17 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 148-151 °C | [1][6][7] |
| Density | 0.903 g/mL at 25 °C | [1][6][7] |
| Refractive Index (n²⁰/D) | 1.496 | [1][6][7] |
Key infrared (IR) spectral absorptions are expected around 3300 cm⁻¹ (C≡C-H stretch), 2100 cm⁻¹ (C≡C stretch), and 1650 cm⁻¹ (C=C stretch).[1]
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with appropriate personal protective equipment.
-
Liquid ammonia is a corrosive and toxic gas at room temperature and should be handled in a well-ventilated fume hood.
-
Acetylene gas is flammable and can be explosive under pressure.
-
Phosphorus oxychloride is corrosive and reacts violently with water.
-
All procedures should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.
This guide provides a detailed framework for the synthesis of 1-ethynylcyclohexene from cyclohexanone. The choice of methodology will depend on the available equipment, safety infrastructure, and desired scale of the reaction. For all procedures, it is recommended to monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 931-49-7: 1-Ethynylcyclohexene | CymitQuimica [cymitquimica.com]
- 3. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 4. Alkynylation - Wikipedia [en.wikipedia.org]
- 5. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
